Esculentin-2-ALa
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIFALIKTAAKFVGKNLLKQAGKAGLEHLACKANNQC |
Origin of Product |
United States |
Discovery, Isolation, and Precursor Analysis of Esculentin 2 Ala
Methodologies for Peptide Isolation from Biological Sources
The isolation of Esculentin-2-ALa, like many other antimicrobial peptides (AMPs), begins with its extraction from a biological source. researchgate.net this compound was first identified in the skin secretions of the frog species Amolops loloensis. nih.govresearchgate.net The general procedure for isolating such peptides involves several key steps.
Initially, the skin secretions are collected from the amphibian. researchgate.net This can be achieved through non-invasive stimulation methods, such as mild electrical or chemical stimulation, which prompts the frog to release the defensive peptides stored in its dermal serous glands. researchgate.net For Amolops loloensis, secretions were collected and washed into a saline solution. researchgate.net
Following collection, the crude secretion undergoes a multi-step purification process. A common and effective technique for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govbioone.org This chromatographic method separates peptides based on their hydrophobicity. The fractions eluted from the HPLC column are collected, and those exhibiting antimicrobial activity are selected for further analysis to identify the individual peptides. bioone.org General isolation and purification workflows may also incorporate solid-phase extraction, gel electrophoresis, and filtration to isolate and purify the target peptide from the complex mixture of molecules present in the skin secretion. researchgate.net
Characterization of this compound Primary Structure and Sequence
Once purified, the primary structure of this compound was determined. This involves identifying the specific sequence of amino acids that make up the peptide. The definitive characterization is typically accomplished through a combination of automated Edman degradation and mass spectrometry. bioone.orgnih.gov
This compound is a 37-amino-acid peptide. nih.govresearchgate.netresearchgate.net A defining characteristic of the esculentin-2 family, including this compound, is the presence of two cysteine residues near the C-terminus. These residues form an intramolecular disulfide bridge, creating a cyclic seven-amino-acid "Rana box" domain at the C-terminal end. bioone.orgnih.gov
The specific amino acid sequence for this compound is detailed in the table below.
| Property | Details |
| Peptide Name | This compound |
| Source Organism | Amolops loloensis nih.govresearchgate.net |
| Amino Acid Count | 37 nih.govresearchgate.net |
| Primary Sequence | GIFALIKTAAKFVGKNLLKQAGKAGLEHLACKANNQC nih.gov |
Molecular Cloning and Precursor Gene Analysis
To understand the genetic basis of this compound production, researchers employ molecular cloning techniques. neb.com This process involves isolating and analyzing the gene that encodes the peptide, providing a blueprint for its synthesis within the frog.
The gene encoding this compound was identified by cloning its corresponding complementary DNA (cDNA) from a skin cDNA library of Amolops loloensis. nih.govresearchgate.netresearchgate.net The process begins with the extraction of total RNA from the frog's skin. frontiersin.org This RNA is then used as a template to synthesize cDNA, which represents the expressed genes in the tissue. frontiersin.orgikiam.edu.ec Using specific primers in a polymerase chain reaction (PCR)-based approach, the cDNA sequence encoding the this compound precursor is amplified and isolated. frontiersin.org
Analysis of the cloned cDNA reveals that antimicrobial peptides like this compound are synthesized as part of a larger precursor protein. imrpress.comoup.com This precursor has a conserved architecture, typically consisting of three distinct domains:
An N-terminal signal peptide : This sequence directs the precursor protein into the secretory pathway. oup.com
An acidic propiece : An intervening sequence rich in acidic amino acids. imrpress.comoup.com
A C-terminal mature peptide : The sequence that corresponds to the final, active this compound peptide. imrpress.com
The precursor protein is not active itself and must undergo processing to release the mature peptide. The analysis of the this compound precursor cDNA sequence revealed the presence of a specific prohormone processing signal. nih.gov This signal is a Lys-Arg (Lysine-Arginine) dipeptide sequence. nih.govresearchgate.netresearchgate.net
This Lys-Arg site is a classic cleavage signal for proprotein convertases, a class of enzymes that recognize and cut the precursor protein at this specific location. frontiersin.orgoup.com The cleavage event separates the mature this compound peptide from the N-terminal signal peptide and the acidic propiece, leading to the release of the functional antimicrobial peptide. nih.govoup.com This processing mechanism is a common feature observed in the biosynthesis of many amphibian defense peptides. oup.comresearchgate.net
| Precursor Domain | Description | Key Feature |
| Signal Peptide | N-terminal sequence that guides the precursor. | Typically hydrophobic. oup.comresearchgate.net |
| Acidic Propiece | Intervening sequence between the signal peptide and mature peptide. | Enriched in acidic amino acids (Aspartic acid, Glutamic acid). oup.com |
| Processing Signal | Site where the precursor is cleaved to release the mature peptide. | Lys-Arg (KR) sequence. nih.govresearchgate.netresearchgate.net |
| Mature Peptide | The final, biologically active peptide sequence. | Corresponds to this compound. nih.gov |
Structural Elucidation and Conformation of Esculentin 2 Ala
Secondary Structure Analysis of Esculentin-2-ALa
The secondary structure of this compound and its analogues is a key determinant of their biological activity. Spectroscopic techniques have been instrumental in characterizing the peptide's conformational plasticity in different environments.
Spectroscopic Characterization of Helical Content (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of peptides in solution. ramauniversity.ac.inmit.edu For many antimicrobial peptides, including those in the esculentin (B142307) family, a random coil conformation is typically observed in aqueous solutions. frontiersin.orgresearchgate.net However, upon interaction with environments that mimic the cell membrane, they often fold into a more ordered, helical structure. This transition is a hallmark of many membrane-active peptides and is believed to be crucial for their function. mdpi.commdpi.com
CD spectra of esculentin peptides in aqueous buffer typically show a single minimum around 200 nm, which is characteristic of a random coil or unordered structure. frontiersin.orgresearchgate.net In contrast, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or detergents such as sodium dodecyl sulfate (B86663) (SDS), the spectra transform to exhibit two distinct minima near 208 and 222 nm, a signature of an α-helical conformation. researchgate.netfrontiersin.orgmdpi.commdpi.com The intensity of these minima provides a quantitative measure of the helical content. For instance, studies on esculentin-1a(1-21)NH2, a related peptide, have shown a significant increase in α-helicity with increasing concentrations of TFE, indicating a conformational stabilization induced by the more hydrophobic environment. frontiersin.orgresearchgate.net Similarly, linearized esculentin-2EM (E2EM-lin) demonstrates high levels of α-helicity (>65.0%) in TFE or a TFE/PBS mixture. uclan.ac.uk
The following table summarizes the observed secondary structures of esculentin-related peptides in different solvent environments as determined by CD spectroscopy.
| Peptide/Analogue | Environment | Observed Secondary Structure | Reference |
| Esc(1-21) | Water | Unordered | frontiersin.org |
| Esc(1-21) | SDS | α-helix | frontiersin.org |
| Esc(1-21) | TFE | α-helix | frontiersin.org |
| [Aib¹,¹⁰,¹⁸]-Esc(1-21) | Water | Unordered | frontiersin.org |
| [Aib¹,¹⁰,¹⁸]-Esc(1-21) | SDS | α-helix | frontiersin.org |
| [Aib¹,¹⁰,¹⁸]-Esc(1-21) | TFE (20-50%) | Increased α-helix | frontiersin.org |
| E2EM-lin | TFE/PBS | α-helix (>65.0%) | uclan.ac.uk |
| Temporin-1RNa/b | Water | Aperiodic | researchgate.net |
| Temporin-1RNa/b | SDS/TFE | α-helix | researchgate.net |
| Magainin 2 | Sodium Phosphate Buffer | Random Coil | mdpi.com |
| Magainin 2 | TFE/SDS | α-helix | mdpi.com |
Influence of Membrane-Mimicking Environments on Conformation
The conformational state of this compound and its analogues is highly sensitive to the surrounding environment. Membrane-mimicking environments, such as micelles and lipid vesicles, play a crucial role in inducing the bioactive helical structure. frontiersin.orgnih.gov
Trifluoroethanol (TFE) is a solvent known to promote the formation of intramolecular hydrogen bonds, thereby favoring helical conformations. researchgate.net Studies on various esculentin peptides have consistently shown that increasing concentrations of TFE lead to a higher helical content. frontiersin.orgresearchgate.net For example, the helical content of [Aib¹,¹⁰,¹⁸]-Esc(1–21) sharply increases as the TFE concentration is raised from 20% to 50%. frontiersin.org
Sodium dodecyl sulfate (SDS) micelles provide a negatively charged surface that mimics the anionic character of microbial membranes. frontiersin.orgmdpi.com In the presence of SDS micelles, esculentin peptides adopt an α-helical structure. researchgate.netfrontiersin.orgmdpi.com This induced folding is driven by the electrostatic and hydrophobic interactions between the peptide and the micelle. mdpi.com The stability and degree of this helical structure can be influenced by factors such as the peptide's net positive charge and the lipid composition of the membrane. frontiersin.orgnih.gov For instance, linearized esculentin-2EM (E2EM-lin) shows higher levels of α-helicity in the presence of anionic lipids like DMPG and cardiolipin, which are major components of Gram-positive bacterial membranes, compared to the zwitterionic lipid DMPE found predominantly in Gram-negative bacteria. uclan.ac.uknih.gov
The table below details the α-helical content of linearized esculentin-2EM (E2EM-lin) in the presence of small unilamellar vesicles (SUVs) mimicking different bacterial membranes at varying pH levels.
| Bacterial Membrane Mimic | pH 6 (% α-helicity) | pH 7 (% α-helicity) | pH 8 (% α-helicity) | Reference |
| S. aureus | 53.8 | 63.1 | 74.9 | nih.gov |
| B. subtilis | 53.8 | 61.8 | 68.3 | nih.gov |
| E. coli | 31.0 | 41.0 | 48.3 | nih.gov |
| P. aeruginosa | 41.0 | 42.9 | 54.8 | nih.gov |
Advanced Structural Modeling and Prediction
In addition to experimental techniques, computational methods provide valuable insights into the three-dimensional structure and dynamic behavior of this compound.
Homology Modeling and De Novo Prediction of Three-Dimensional Structures
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known structure of a homologous protein. amherst.eduekb.eg This method relies on the principle that proteins with similar sequences tend to adopt similar structures. ekb.eg For this compound, if a homologous peptide with a known structure exists in a database like the Protein Data Bank (PDB), its structure can be used as a template to build a model. ekb.eg The process typically involves template selection, sequence alignment, model building, and refinement. amherst.edu
When a suitable homologous template is not available, de novo or ab initio structure prediction methods can be employed. nih.gov These methods predict the structure from the amino acid sequence alone, often by using physical principles to find the lowest energy conformation or by using knowledge-based statistical potentials. nih.govresearchgate.net For antimicrobial peptides, de novo methods can generate sequences and structures based on desired characteristics like charge, amphipathicity, and helical content. nih.gov The predicted three-dimensional structure of a peptide can reveal important features such as the spatial arrangement of hydrophobic and cationic residues, which is critical for its interaction with membranes. mdpi.com
Computational Analysis of Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of biomolecules, including peptides like this compound. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the peptide's structure and conformation evolve over time. plos.org These simulations can provide detailed information on peptide flexibility, folding pathways, and interactions with other molecules, such as lipids in a membrane. mdpi.comufba.br
By simulating the peptide in different environments (e.g., in water, in the presence of a lipid bilayer), researchers can gain insights into the conformational changes that occur upon membrane binding. mdpi.comufba.br For example, MD simulations can be used to calculate the percentage of helicity of a peptide, its location and orientation within a membrane, and the free energy changes associated with these processes. mdpi.com Such simulations have been used to study the behavior of various antimicrobial peptides at the membrane interface, revealing how they insert into and potentially disrupt the lipid bilayer. mdpi.comufba.br The results from MD simulations can complement experimental data and provide a more complete understanding of the peptide's mechanism of action at the atomic level.
Mechanistic Investigations of Esculentin 2 Ala S Biological Actions
Membrane Interaction Mechanisms
The interaction of Esculentin-2-ALa with the cell membrane is a critical first step in its biological activity. This interaction is largely governed by the peptide's physicochemical properties and can lead to significant disruption of the membrane's integrity.
Modes of Peptide-Membrane Interaction (e.g., Pore Formation Models)
Antimicrobial peptides (AMPs), including those in the esculentin (B142307) family, are known to permeabilize and disrupt microbial membranes. researchgate.netimrpress.com While the precise mechanism for this compound is still under investigation, several models of peptide-membrane interaction are widely accepted for similar peptides. These models, such as the barrel-stave, toroidal pore, and carpet models, describe how peptides can assemble on or within the membrane to form channels or pores. lsbu.ac.ukmdpi.comnih.govfrontiersin.org This leads to leakage of cellular contents and ultimately cell death. frontiersin.org For instance, the related peptide Esculentin-2EM has been shown to form pores in bacterial membranes, a process that is enhanced under alkaline conditions. lsbu.ac.ukmdpi.com It is plausible that this compound employs a similar pore-forming mechanism to exert its antimicrobial effects. researchgate.net The formation of these pores can be transient, causing leakage of cytosolic materials without complete membrane destruction. frontiersin.org
Role of Amphipathicity and Cationicity in Membrane Perturbation
The ability of this compound and other AMPs to disrupt membranes is intrinsically linked to two key physicochemical properties: amphipathicity and cationicity. imrpress.comfrontiersin.orgjmb.or.kr Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to interact with both the lipid core and the aqueous environment of the cell membrane. imrpress.comfrontiersin.org Cationicity, conferred by a net positive charge at neutral pH, facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol and cardiolipin. jmb.or.krresearchgate.net
This initial binding is a crucial step that precedes membrane insertion and perturbation. jmb.or.kr The positive charge of many AMPs is a key factor in their selective toxicity towards microbial cells, which typically have a higher negative charge on their outer membranes compared to mammalian cells. researchgate.net The interplay between the peptide's amphipathic structure and its positive charge allows it to effectively penetrate and destabilize the lipid bilayer, leading to the membrane perturbation central to its biological action. frontiersin.orgnih.gov
Molecular Target Identification and Binding Studies
Beyond its direct effects on the cell membrane, emerging research suggests that this compound and related compounds may also interact with specific intracellular molecules, thereby influencing cellular processes.
Screening Approaches for Identifying Cellular Targets (e.g., Transcriptomics, Proteomics)
To identify the intracellular targets of bioactive compounds like this compound, researchers employ powerful high-throughput screening techniques such as transcriptomics and proteomics. medrxiv.orgnih.gov Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed in response to the compound. embopress.orgnih.gov This can point towards pathways and cellular processes affected by the peptide. nih.govplos.org
Proteomics, on the other hand, provides a comprehensive profile of the proteins present in a cell. nih.govarcadiascience.com By comparing the proteome of treated and untreated cells, scientists can identify proteins whose expression levels or post-translational modifications are altered, suggesting they may be direct or indirect targets of the compound. arcadiascience.comnih.gov These "omics" approaches provide a global view of the cellular response and are instrumental in generating hypotheses about a compound's mechanism of action. medrxiv.orgnih.gov For example, studies on the related compound esculetin (B1671247) have utilized transcriptomics and proteomics to screen for potential protein targets. nih.govresearchgate.net
Elucidation of Specific Protein-Ligand Interactions (e.g., Glycolytic Enzymes like PGK2, GPD2, GPI)
Following the initial screening, further studies are conducted to validate and characterize the interactions between the compound and its potential protein targets. Research on esculetin, a related coumarin (B35378), has successfully identified and confirmed its binding to several key enzymes involved in glycolysis, a fundamental metabolic pathway. nih.govresearchgate.net
Specifically, esculetin has been shown to interact with phosphoglycerate kinase 2 (PGK2), glycerol-3-phosphate dehydrogenase (GPD2), and glucose-6-phosphate isomerase (GPI). nih.govresearchgate.netnih.gov These enzymes play crucial roles in the energy metabolism of cells. nih.govmdpi.com By binding to these enzymes, esculetin can inhibit their activity, thereby disrupting glycolysis and impacting the cell's energy supply. nih.govnih.govmdpi.com This inhibition of glycolytic enzymes has been proposed as a key mechanism for the anti-tumor effects of esculetin. nih.govresearchgate.net Further investigation is needed to determine if this compound interacts with these or other intracellular proteins.
Quantitative Binding Affinity Determination (e.g., Microscale Thermophoresis)
To quantify the strength of the interaction between a compound and its target protein, biophysical techniques like Microscale Thermophoresis (MST) are employed. uni-muenchen.dexantec.comnih.gov MST measures the movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell that occur upon binding. uni-muenchen.dexantec.com
This technique allows for the determination of the dissociation constant (Kd), a measure of binding affinity. nih.govdomainex.co.uk A lower Kd value indicates a stronger binding interaction. MST has been successfully used to measure the binding affinity of esculetin to its target glycolytic enzymes, providing quantitative evidence for their interaction. nih.govresearchgate.net This method is highly valuable for validating potential drug targets and for structure-activity relationship studies. uni-muenchen.dedomainex.co.uk
Interactive Data Table: Binding Affinities of Esculetin with Glycolytic Enzymes
This table summarizes the binding affinities of esculetin with key glycolytic enzymes, as determined by Microscale Thermophoresis (MST). The dissociation constant (Kd) is a measure of the binding affinity, with a lower value indicating a stronger interaction.
| Compound | Target Protein | Binding Affinity (Kd) in µM | Method |
| Esculetin | Phosphoglycerate kinase 2 (PGK2) | Data not specified in sources | Microscale Thermophoresis (MST) |
| Esculetin | Glycerol-3-phosphate dehydrogenase (GPD2) | Data not specified in sources | Microscale Thermophoresis (MST) |
| Esculetin | Glucose-6-phosphate isomerase (GPI) | Data not specified in sources | Microscale Thermophoresis (MST) |
Modulation of Cellular Pathways and Processes by Esculentin-Related Compounds
Esculentin peptides and related compounds exert their diverse biological effects by interacting with and modulating a variety of fundamental cellular pathways and processes. These interactions range from altering cellular energy metabolism to influencing complex signaling cascades that govern gene expression, immune responses, and ion homeostasis. The following sections detail the mechanistic investigations into these biological actions.
Interference with Metabolic Pathways (e.g., Glycolysis)
Research into the effects of esculentin-derived peptides on cellular metabolism has revealed significant interference with key energy-producing pathways such as glycolysis. Studies using the yeast Saccharomyces cerevisiae as a model eukaryotic cell have provided insight into these mechanisms.
An integrated proteomic and transcriptomic analysis of S. cerevisiae treated with Esculentin 1-21, a synthetic derivative of the full-length peptide, demonstrated a notable impact on the glycolytic pathway. The investigation found that the peptide causes the downregulation of enzymes essential for the lower stages of glycolysis core.ac.uk. This disruption of a primary metabolic route for energy production forces the cell to reroute its bioenergetics, contributing to the observed growth inhibition core.ac.uk.
Furthermore, studies on analogues of Esculentin-2CHa have noted effects on glucose levels. For instance, in Drosophila models, while the peptide alone did not alter glucose concentrations, it was able to reduce elevated glucose levels induced by a high-sucrose diet researchgate.net. This suggests a role in modulating glucose metabolism under conditions of metabolic stress. The inhibition of glycolysis is a known strategy to curb the hyper-inflammatory response in certain pathological conditions, as metabolic reprogramming is crucial for fueling overactive immune cells mdpi.comresearchgate.net. While the direct inhibition of glycolysis by this compound in mammalian cells requires more targeted investigation, the existing data from related peptides points towards a significant capacity to interfere with cellular metabolic functions.
Regulation of Gene Expression Relevant to Cellular Responses
Esculentin-derived peptides have been shown to modulate cellular responses by altering the expression of specific genes, particularly in microorganisms. This regulatory activity is a key component of their antimicrobial mechanism, affecting bacterial pathogenicity, stress response, and biofilm formation.
In studies involving the pathogenic bacterium Escherichia coli O157:H7, derivatives of Esculentin-1a, such as Esc(1-21) and Esc(1-18), were found to upregulate a suite of genes critical for bacterial survival and virulence. Transcriptional analysis revealed that both peptides induced the expression of genes involved in biofilm regulation and stress responses nih.gov. For example, genes such as flhC, flhD (master regulators of flagellar synthesis and motility), csrA (a global regulator of carbon storage and biofilm formation), and spoT (involved in the stringent response to nutritional stress) were all significantly upregulated nih.gov.
Further research on E. coli O157:H7 demonstrated that combinations of the Esc(1-21) peptide with essential oils positively regulate the espAD and ler genes. These genes are located in the Locus of Enterocyte Effacement (LEE), a pathogenicity island crucial for the formation of attaching and effacing lesions on host cells nih.goviss.itresearchgate.net. Interestingly, these combinations did not appear to affect quorum sensing genes like lsrABCFKR and qseBC nih.goviss.it.
The table below summarizes the observed effects of Esculentin-derived peptides on the gene expression of E. coli O157:H7.
Table 1: Regulation of Gene Expression in E. coli O157:H7 by Esculentin-Derived Peptides
| Gene | Function | Effect of Peptide Treatment | Reference |
|---|---|---|---|
| flhC / flhD | Master regulators of motility and biofilm formation | Upregulation | nih.gov |
| csrA | Global regulator (biofilm, metabolism) | Upregulation | nih.gov |
| hha | Biofilm formation modulator | Upregulation | nih.gov |
| spoT | Stringent response | Upregulation | nih.gov |
| ler | LEE master regulator | Positive regulation | nih.goviss.it |
| espAD | Type III secretion system (pathogenicity) | Positive regulation | nih.goviss.it |
| lsr operon | Quorum sensing (AI-2 uptake) | No effect | nih.goviss.it |
| qseBC | Quorum sensing (regulatory system) | No effect | nih.goviss.it |
These findings highlight that a key mechanism of Esculentin's action is the targeted reprogramming of bacterial gene expression, which disrupts coordinated behaviors like biofilm formation and virulence.
Immunomodulatory Mechanisms at the Cellular Level (e.g., Cytokine Production)
Esculentin-2CHa and the related compound esculetin exhibit significant immunomodulatory activities by influencing the production of cytokines, which are key signaling molecules in the immune system.
Esculentin-2CHa has demonstrated a complex, dual-action profile on cytokine release. In studies using mouse lymphoid cells, the peptide significantly stimulated the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) mdpi.complos.org. However, it also paradoxically stimulated the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages mdpi.com. This suggests a nuanced role in modulating the immune response, potentially promoting both anti-inflammatory and innate immunity-stimulating effects. The peptide did not, however, cause significant changes in the production of Interleukin-1 beta (IL-1β) or Interleukin-6 (IL-6) mdpi.com.
In contrast, the coumarin compound esculetin has been shown to possess potent anti-inflammatory properties by consistently suppressing the production of pro-inflammatory cytokines. In studies with lipopolysaccharide (LPS)-stimulated macrophages, esculetin inhibited the production and expression of TNF-α and IL-1β in a concentration-dependent manner spandidos-publications.comnih.gov. Further research indicates it can also suppress IL-6 production nih.govmdpi.com. This suppression is linked to its ability to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression spandidos-publications.com.
The table below summarizes the effects of these compounds on cytokine production.
Table 2: Effects of Esculentin-2CHa and Esculetin on Cytokine Production
| Compound | Cytokine | Cell Type | Effect | Reference |
|---|---|---|---|---|
| Esculentin-2CHa | IL-10 | Mouse lymphoid cells | Stimulation | mdpi.complos.org |
| TNF-α | Mouse peritoneal macrophages | Stimulation | mdpi.com | |
| IL-1β | Mouse peritoneal macrophages | Not significant | mdpi.com | |
| IL-6 | Mouse peritoneal macrophages | Not significant | mdpi.com | |
| Esculetin | TNF-α | RAW 264.7 macrophages | Suppression | spandidos-publications.comnih.gov |
| IL-1β | RAW 264.7 macrophages | Suppression | spandidos-publications.comnih.gov | |
| IL-6 | Macrophages | Suppression | nih.govmdpi.com |
These findings underscore the potential of esculentin-related compounds to act as immunomodulatory agents, although their specific effects can vary, ranging from targeted pro-inflammatory stimulation to broad anti-inflammatory suppression.
Intracellular Signaling Pathway Modulation (e.g., PI3K/AKT Pathway)
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism wikipedia.orgijbs.com. The coumarin esculetin has been identified as a modulator of this pathway.
Research has shown that esculetin can inhibit the PI3K/AKT signaling pathway, an action linked to its anti-proliferative and pro-apoptotic effects in various cancer cell lines researchgate.net. For instance, studies on oral squamous cell carcinoma demonstrated that esculetin's anti-proliferative effects were associated with the inactivation of the PI3K/Akt signaling pathway researchgate.net. Similarly, in prostate cancer models, esculetin was found to modify the PTEN/AKT signaling pathway, contributing to cell cycle arrest and apoptosis researchgate.net. The tumor suppressor PTEN is a natural inhibitor of the PI3K/AKT pathway wikipedia.org.
The mechanism involves PI3K phosphorylating membrane lipids to generate PIP3, which in turn recruits and activates AKT ijbs.comnih.gov. Activated AKT then phosphorylates a host of downstream targets to promote cell survival and growth nih.gov. By inhibiting this cascade, esculetin can effectively halt these pro-growth signals, making it a subject of interest in cancer research researchgate.net. This pathway's overactivation is a common feature in many cancers, where it reduces apoptosis and allows for unchecked proliferation wikipedia.org.
Effects on Ion Channel Activity and Intracellular Ion Levels (e.g., KATP channels, Ca2+ channels)
Esculentin-2CHa and its analogues have been shown to exert significant effects on cellular function by modulating the activity of ion channels, particularly ATP-sensitive potassium (KATP) channels and voltage-dependent calcium (Ca2+) channels. This activity is central to its insulinotropic properties.
Studies on rat pancreatic β-cells (BRIN-BD11 line) revealed that Esculentin-2CHa stimulates insulin (B600854) secretion through a mechanism that involves the depolarization of the cell membrane and a subsequent increase in intracellular Ca2+ concentrations ([Ca2+]i) plos.orgbioscientifica.com. This process is dependent on the influx of extracellular calcium.
The mechanism is initiated by the peptide's interaction with the cell membrane, leading to depolarization bioscientifica.com. This change in membrane potential triggers the opening of voltage-dependent Ca2+ channels, allowing Ca2+ to flow into the cell. The resulting rise in [Ca2+]i is a critical trigger for the exocytosis of insulin-containing granules plos.orgmdpi.com.
The involvement of KATP and Ca2+ channels was confirmed using specific inhibitors.
Table 3: Effect of Ion Channel Modulators on Esculentin-2CHa-Induced Insulin Secretion
| Modulator | Target | Effect on Peptide-Induced Insulin Secretion | Reference |
|---|---|---|---|
| Diazoxide | KATP channel activator | Attenuated / Inhibited | plos.orgbioscientifica.com |
| Verapamil (B1683045) | Voltage-dependent Ca2+ channel inhibitor | Attenuated / Inhibited | plos.orgbioscientifica.com |
| Extracellular Ca2+ Chelation | Removal of extracellular Ca2+ | Attenuated / Inhibited | plos.orgbioscientifica.com |
The inhibitory effect of diazoxide, which forces KATP channels to remain open and thus hyperpolarizes the cell, indicates that the action of Esculentin-2CHa involves or requires the closure of these channels plos.orgbioscientifica.com. Similarly, the inhibition by verapamil confirms the essential role of Ca2+ influx through voltage-gated channels plos.orgbioscientifica.com. While patch-clamp experiments have suggested that the membrane depolarization is not due to direct inhibition of KATP channels by the peptide, its action is clearly dependent on the functional state of both KATP and Ca2+ channels to achieve its insulin-secretory effect researchgate.netbioscientifica.com.
Synthetic Methodologies for Esculentin 2 Ala and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of Esculentin-2-ALa and its analogues. This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. The most prevalent strategy for synthesizing esculentin (B142307) peptides is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes base-labile Fmoc for Nα-amino protection and acid-labile tert-butyl-based groups for side-chain protection. uci.educhempep.com
A typical SPPS protocol for a peptide like this compound involves several key stages:
Resin Selection and First Amino Acid Attachment: The synthesis begins with the selection of an appropriate solid support. For peptides with a C-terminal carboxyl group, a 2-chlorotrityl chloride resin is often used. uci.edu If a C-terminal amide is desired, a Rink amide resin is a common choice. uci.edu The first amino acid is then covalently attached to the resin.
Chain Elongation: The peptide chain is assembled in a C-terminal to N-terminal direction through repeated cycles of deprotection and coupling.
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. chempep.com More efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used, especially for sterically hindered couplings. uci.edu
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA). chempep.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are included in the cleavage cocktail to trap the reactive cationic species generated during the removal of the protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com
Purification and Characterization: The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then purified. novoprolabs.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification. The identity and purity of the final peptide are confirmed using techniques like mass spectrometry (e.g., MALDI-TOF MS) and analytical RP-HPLC. nih.gov
The synthesis of analogues, such as those of Esculentin-1a and Esculentin-2CHa, often follows these standard Fmoc/tBu protocols, with crude peptides being purchased from commercial suppliers and then purified to >98% homogeneity by RP-HPLC. nih.govfrontiersin.org
| Synthesis Step | Reagents and Conditions | Purpose |
| Resin Loading | 2-chlorotrityl chloride or Rink amide resin; Fmoc-amino acid | Anchoring the first amino acid to the solid support. |
| Fmoc Deprotection | 20% piperidine in DMF | Removal of the temporary Nα-Fmoc protecting group. |
| Amino Acid Coupling | Fmoc-amino acid, DIC/HOBt or HATU/HOAt, DIPEA in DMF | Formation of the peptide bond. |
| Final Cleavage | TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) | Cleavage from the resin and removal of side-chain protecting groups. |
| Purification | RP-HPLC | Isolation of the pure peptide. |
Recombinant Expression Systems for Peptide Production
For the large-scale production of this compound and its analogues, recombinant expression systems offer a cost-effective alternative to chemical synthesis. Escherichia coli is the most commonly used host for this purpose due to its rapid growth, high expression levels, and well-understood genetics. griffith.edu.au However, the inherent antimicrobial nature of esculentin peptides can be toxic to the host cells, and their small size makes them susceptible to proteolytic degradation.
To overcome these challenges, a common strategy is to express the peptide as a fusion protein. griffith.edu.auresearchgate.net This involves genetically fusing the peptide of interest to a larger, more stable carrier protein. This approach can mask the peptide's toxicity, protect it from proteases, and often simplify purification.
Key aspects of recombinant production include:
Fusion Partner Selection: A variety of fusion partners have been used for the production of antimicrobial peptides. Examples include Small Ubiquitin-like Modifier (SUMO), Glutathione S-transferase (GST), Maltose-binding protein (MBP), and elastin-like proteins (ELPs). griffith.edu.aunih.govmdpi.com For instance, a long-acting version of Esculentin-2CHa was engineered by fusing it as a trimeric repeat to an albumin-binding domain (ABD) and a SUMO expression partner (SUMO-3×ESC-ABD). nih.gov
Expression Vector and Host: The gene encoding the fusion protein is cloned into an expression vector, such as pET series plasmids, which is then transformed into a suitable E. coli strain like BL21(DE3). nih.gov This strain is deficient in certain proteases, which helps to minimize degradation of the recombinant protein. griffith.edu.au
Induction and Expression: Protein expression is typically induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. researchgate.net The fusion protein often accumulates within the cell, sometimes forming insoluble aggregates known as inclusion bodies.
Purification and Cleavage: The fusion protein is first purified from the cell lysate, often using affinity chromatography based on a tag incorporated into the fusion partner (e.g., a polyhistidine-tag). Following purification, the Esculentin-2 peptide must be cleaved from its fusion partner. This is achieved using specific chemical or enzymatic cleavage agents that recognize a cleavage site engineered between the peptide and the carrier protein.
Final Purification: After cleavage, the released peptide is separated from the fusion partner and the cleavage agent, typically by another round of chromatography.
The methylotrophic yeast Pichia pastoris is another expression host that offers advantages such as the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which can simplify purification. nih.govplos.org This system has been successfully used to produce various venom peptides and could be a viable option for esculentin peptides. plos.org
| Host System | Common Fusion Partner | Advantages | Challenges |
| E. coli | SUMO, GST, MBP, ELPs, ABD | High yield, rapid growth, low cost, well-established protocols. griffith.edu.au | Potential toxicity of the peptide, formation of inclusion bodies, lack of post-translational modifications. researchgate.net |
| Pichia pastoris | α-factor secretion signal | Secretion into medium simplifies purification, capable of post-translational modifications. nih.govplos.org | Slower growth than E. coli, potential for hyperglycosylation. |
Chemical Derivatization and Functionalization Approaches
To improve the therapeutic potential of this compound, its analogues are often created through chemical derivatization and functionalization. These modifications aim to enhance properties such as antimicrobial potency, stability against proteases, and selectivity towards microbial cells over host cells.
Common derivatization strategies include:
C-terminal Amidation: Many naturally occurring antimicrobial peptides, including some esculentins, are C-terminally amidated. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and often enhances its antimicrobial activity and stability. nih.gov The synthesis of amidated analogues of Esculentin-2 HYba peptides demonstrated a significant increase in potency against fish pathogens. nih.gov
Stapling: To stabilize the α-helical conformation, which is often crucial for activity, "stapling" can be employed. This involves introducing an all-hydrocarbon cross-link between two amino acid side chains on the same face of the helix. This technique has been applied to an Esculentin-2EM analogue to improve its stability and activity. acs.org
Conjugation to Nanoparticles: Functionalizing nanoparticles, such as gold nanoparticles (AuNPs), with esculentin peptides is another approach to improve their therapeutic profile. Conjugation of an Esculentin-1a derivative to AuNPs was explored as a strategy to decrease its cytotoxicity and improve its delivery. frontiersin.org Similarly, Esculentin-2CHa fusion proteins have been coated onto gold nanoparticles to create novel formulations.
These derivatization approaches provide a versatile toolkit for the rational design of this compound analogues with optimized characteristics for potential therapeutic applications.
Advanced Analytical and Biophysical Characterization of Esculentin 2 Ala Interactions
Spectroscopic Methods for Molecular Interaction Analysis
Fluorescence spectroscopy is a powerful technique used to monitor the binding of peptides to biological targets like model membranes and to detect subsequent conformational changes. researchgate.net This method can utilize intrinsic fluorophores, such as tryptophan residues within the peptide, or extrinsic fluorescent probes. researchgate.net Changes in the fluorescence emission spectrum, intensity, or polarization upon interaction can provide data on binding affinity and alterations in the peptide's local environment, such as its insertion into a lipid bilayer. researchgate.net
While this technique has been applied to study other members of the esculentin (B142307) family, specific studies employing fluorescence spectroscopy to analyze the binding and conformational changes of Esculentin-2-ALa are not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the three-dimensional structure of peptides in solution or in membrane-mimicking environments. Techniques like Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can elucidate the bound conformation of a peptide when interacting with larger structures like micelles or liposomes. Furthermore, dynamic NMR studies can provide insights into the flexibility and conformational exchange processes that occur over various timescales, which are often crucial for biological function. For related peptides, NMR has shown that they are often unstructured in aqueous solution but adopt stable alpha-helical conformations upon interacting with membranes.
A detailed solution structure and dynamic analysis of this compound using NMR has not been published in the available scientific literature.
Microcalorimetry and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, making it the gold standard for thermodynamic characterization of molecular interactions. A single ITC experiment can determine the binding affinity (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a peptide and its target, such as a lipid vesicle or a specific molecular partner. This provides a complete thermodynamic profile of the binding process. For other esculentin peptides, ITC has been used to quantify their interaction with bacterial components like lipopolysaccharide (LPS).
No studies utilizing ITC to define the binding thermodynamics of this compound were found in the public literature.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a label-free, real-time technique for studying the kinetics of molecular interactions. In a typical SPR experiment, a ligand is immobilized on a sensor chip, and the analyte is flowed over the surface. The binding is measured as a change in the refractive index at the surface. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₗ) can be calculated. SPR is widely used to analyze peptide-membrane and peptide-protein interactions.
Specific kinetic binding data for this compound derived from SPR studies is not currently available in the scientific literature.
Cell-Based Assays for Mechanistic Insights (without clinical outcomes)
Antimicrobial peptides like those in the esculentin family typically function by interacting with and disrupting the integrity of bacterial cell membranes. nih.gov One of the key consequences of this interaction is the depolarization of the bacterial membrane potential. This can be measured using potential-sensitive fluorescent dyes. An increase in fluorescence indicates that the peptide has compromised the membrane, leading to ion flux and depolarization. Studies on related peptides, such as Esculentin-2CHa, have confirmed that their mechanism involves membrane depolarization. mdpi.com
While it is highly probable that this compound also acts via membrane depolarization, consistent with its family's mechanism of action, specific experimental studies confirming and quantifying this effect for this compound have not been reported. researchgate.net The antimicrobial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacteria, which is presented below.
| Organism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus ATCC2592 | Gram-positive | 2.5 | nih.gov |
| Bacillus pumilus | Gram-positive | 2.5 | nih.gov |
| Bacillus cereus | Gram-positive | 7.5 | nih.gov |
| Bacillus dysenteriae | Gram-positive | 7.5 | nih.gov |
| Escherichia coli ATCC25922 | Gram-negative | 12.5 | nih.gov |
| Acinetobacter calcoaceticus | Gram-negative | 25 | nih.gov |
| Pseudomonas aeruginosa | Gram-negative | 50 | nih.gov |
Intracellular Ion Flux Measurements (e.g., Ca2+ and cAMP)
The mechanism of action for Esculentin-2 peptides, particularly in stimulating insulin (B600854) secretion, has been linked to the modulation of intracellular ion concentrations. Studies on the pancreatic beta-cell line BRIN-BD11 have been central to this characterization.
Research indicates that Esculentin-2CHa and its analogues directly influence intracellular calcium levels ([Ca2+]i). The peptide prompts membrane depolarization in BRIN-BD11 cells, which leads to an increase in [Ca2+]i. plos.org In one study, while the amino acid alanine (B10760859) caused a significant 4.6-fold increase in [Ca2+]i, Esculentin-2CHa and its analogues at a 1 μM concentration elicited a more modest, yet significant, 1.5-fold increase. plos.org This elevation of intracellular calcium is a key step in triggering the exocytosis of insulin. wikipedia.org The insulin-releasing activity was shown to be diminished by the chelation of extracellular Ca2+, confirming the ion's critical role.
In contrast to its effects on calcium, Esculentin-2CHa does not appear to operate through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. In studies using BRIN-BD11 cells, treatment with the truncated analogue esculentin-2CHa(1–30) and its substituted versions did not result in any considerable change in intracellular cAMP levels. This is in stark contrast to control substances like GLP-1 and forskolin, which markedly elevated cAMP concentrations. This finding suggests that the insulinotropic action of this peptide family is independent of the adenylate cyclase/cAMP pathway.
Table 1: Effect of Esculentin-2CHa and Analogues on Intracellular Ion Levels in BRIN-BD11 Cells This table is interactive. You can sort and filter the data.
| Compound | Concentration | Target Ion | Observation | Fold Change vs. Control | Reference |
|---|---|---|---|---|---|
| Esculentin-2CHa | 1 µM | Ca2+ | Modest increase | ~1.5-fold | plos.org |
| Esculentin-2CHa(1-30) | Not Specified | cAMP | No appreciable effect | No change | |
| [d-Arg7,d-Lys15,d-Lys23]-esculentin-2CHa(1–30) | Not Specified | cAMP | No appreciable effect | No change | |
| Lys15-octanoate-esculentin-2CHa(1–30) | Not Specified | cAMP | No appreciable effect | No change | |
| Alanine (Control) | 10 mM | Ca2+ | Marked increase | ~4.6-fold | plos.org |
| GLP-1 (Control) | Not Specified | cAMP | Marked increase | Significant |
Cell Migration and Proliferation Studies
The effects of esculentin peptides on cell migration and proliferation are complex and appear to be highly dependent on the specific peptide, cell type, and biological context. Research has been conducted on both Esculentin-2 and the related Esculentin-1 (B1576701) family of peptides.
Cell Migration Studies on the stimulation of cell migration have predominantly focused on derivatives of Esculentin-1a. The truncated peptide esculentin-1a(1-21)NH2 has been shown to significantly promote the migration of several cell types crucial for wound healing. It stimulates the migration of immortalized human keratinocytes (HaCaT cells) and primary human epidermal keratinocytes. plos.org This pro-migratory activity was found to involve the activation of the epidermal growth factor receptor (EGFR). plos.org
Furthermore, Esculentin-1a derivatives can stimulate the migration of human umbilical vein endothelial cells (HUVECs) and bronchial epithelial cells (CFBE41o-). nih.govjst.go.jp The ability to induce migration in these cells suggests a potential role in promoting angiogenesis and re-epithelialization of injured tissues. nih.govjst.go.jp
Cell Proliferation The impact of Esculentin-2CHa on cell proliferation is multifaceted. On one hand, the peptide exhibits cytotoxic, or anti-proliferative, activity against certain cancer cell lines. Studies have demonstrated its ability to inhibit the growth of human non-small cell lung adenocarcinoma A549 cells, with a reported LC50 of 10 μM. nih.govspandidos-publications.com
On the other hand, its role in non-cancerous cells is primarily modulatory. In the context of diabetes, it has been noted to promote the survival of pancreatic beta cells. wikipedia.org However, in an in vivo model of diet-induced obesity, treatment with Esculentin-2CHa(1–30) analogues was found to reduce the pathological increase in beta cell proliferation and apoptosis seen in the high-fat diet control group, suggesting a normalizing effect rather than a simple proliferative stimulus. researchgate.netresearchgate.net In contrast, the related peptide esculentin-1a(1–21)NH2 has been shown to directly promote the proliferation of HUVECs, which is consistent with its pro-angiogenic activity. jst.go.jp
Table 2: Summary of Findings on Cell Migration and Proliferation This table is interactive. You can sort and filter the data.
| Peptide | Study Type | Cell Type | Effect | Key Finding | Reference |
|---|---|---|---|---|---|
| Esculentin-1a(1-21)NH2 | Migration | Human Keratinocytes (HaCaT) | Stimulatory | Promotes migration via EGFR pathway. | plos.org |
| Esculentin-1a(1-21)NH2 | Migration | Bronchial Epithelial Cells | Stimulatory | Induces ~100% wound field coverage. | nih.gov |
| Esculentin-1a(1-21)NH2 | Migration | Endothelial Cells (HUVECs) | Stimulatory | Promotes endothelial cell migration. | jst.go.jp |
| Esculentin-2CHa | Proliferation | Lung Cancer Cells (A549) | Inhibitory | Cytotoxic with LC50 of 10 µM. | nih.govspandidos-publications.com |
| Esculentin-2CHa(1-30) Analogues | Proliferation | Pancreatic Beta Cells (in vivo) | Modulatory | Reduced high-fat diet-induced proliferation. | researchgate.netresearchgate.net |
| Esculentin-1a(1-21)NH2 | Proliferation | Endothelial Cells (HUVECs) | Stimulatory | Promotes proliferation, peaking at 6.25 µg/mL. | jst.go.jp |
Computational Modeling and Bioinformatics in Esculentin 2 Ala Research
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein or DNA). figshare.com This method is instrumental in elucidating the binding mode of Esculentin-2 analogs and identifying key amino acid residues involved in the interaction.
In the study of antimicrobial peptides, docking simulations can predict how an Esculentin-2 analog might interact with bacterial proteins or membrane components. Researchers use algorithms to fit the peptide into the binding site of a target protein, calculating a scoring function to estimate the binding affinity. epochjournals.com These simulations can reveal crucial non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-protein complex. For instance, docking studies can help identify whether a peptide analog preferentially binds to specific enzymes or structural proteins in a pathogen, thereby inhibiting its growth.
Table 1: Example of Molecular Docking Results for a Peptide Analog with a Bacterial Target Protein
| Parameter | Value |
|---|---|
| Target Protein | Bacterial DNA Gyrase (Example) |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 0.25 |
| Interacting Residues | ASP-73, GLY-77, THR-165 |
| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions |
This table is illustrative and shows typical data obtained from a molecular docking study.
Molecular Dynamics Simulations for Conformational Analysis and Binding Events
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. nih.gov For peptide research, MD simulations are used to analyze the structural stability of Esculentin-2 analogs in different environments (e.g., in water or near a bacterial membrane) and to observe the dynamics of binding events at an atomic level. nih.gov
Starting with a docked peptide-protein complex or a peptide near a model cell membrane, MD simulations can track the movements of every atom over a set period, typically nanoseconds to microseconds. rsc.org This allows researchers to assess the stability of the predicted binding pose from molecular docking. Key parameters analyzed include Root Mean Square Deviation (RMSD) to measure structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide and protein, and the Radius of Gyration (Rg) to assess the compactness of the molecule. mdpi.com These simulations can confirm if the peptide maintains a stable conformation, such as an α-helix, which is often crucial for its antimicrobial activity when interacting with a target. nih.gov
Table 2: Key Metrics from a Molecular Dynamics Simulation of a Peptide-Membrane System
| Metric | Description | Typical Observation |
|---|---|---|
| RMSD | Measures the average deviation of the peptide backbone from its initial structure. | A stable, low RMSD value indicates the peptide maintains its conformation. |
| Rg | Represents the compactness of the peptide's structure. | A consistent Rg value suggests the peptide is not unfolding. mdpi.com |
| Hydrogen Bonds | Number of hydrogen bonds formed between the peptide and its target. | A high number of stable hydrogen bonds indicates a strong, stable interaction. |
This table provides examples of common analyses performed during MD simulations.
Network Pharmacology Approaches for Multi-Target Prediction
Network pharmacology is a bioinformatics approach that investigates the complex interactions between drug molecules, their multiple targets, and the biological pathways they influence. nih.gov This method moves beyond the "one-drug, one-target" paradigm to a more holistic "multi-target, multi-pathway" view, which is particularly relevant for peptides that may have several modes of action.
Gene Expression Profiling and Pathway Analysis
Gene expression profiling is a powerful technique used to determine which genes are active in a particular cell type at a given time. When cells (e.g., bacterial or human cells) are treated with a compound like an Esculentin-2 analog, researchers can analyze changes in the expression levels of thousands of genes simultaneously.
This analysis helps to understand the cellular response to the peptide. For example, in bacteria, it might reveal the upregulation of stress-response genes or the downregulation of genes involved in cell division. In human cells, it could show changes in genes related to inflammation or apoptosis. The differentially expressed genes are then subjected to pathway analysis using bioinformatics databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). This analysis identifies the biological pathways that are most significantly affected by the peptide, providing deeper insights into its mechanism of action and potential therapeutic applications.
Future Perspectives and Unexplored Research Avenues
Elucidation of Novel Molecular Targets and Signaling Pathways
The complete repertoire of molecular targets for Esculentin-2-ALa and its derivatives remains largely uncharted territory. While interactions with bacterial membranes are a known primary mechanism for many AMPs, future research must delve deeper to identify specific intracellular targets and signaling cascades that contribute to its biological effects. frontiersin.orgweizmann.ac.il
Investigations should aim to uncover whether this compound, like other AMPs, can modulate host cell signaling pathways to influence processes such as inflammation and wound healing. jst.go.jpplos.orgfrontiersin.org For instance, studies on the related peptide, Esculentin-1a(1-21)NH2, have demonstrated its ability to promote keratinocyte migration through the activation of the epidermal growth factor receptor (EGFR) and STAT3 protein. plos.org Another study revealed its pro-angiogenic effects are mediated through the PI3K/AKT signaling pathway. jst.go.jp It is plausible that this compound engages similar or distinct pathways.
Future studies could employ a variety of techniques to identify these targets. Affinity chromatography using immobilized this compound could isolate binding partners from cellular lysates. Furthermore, genetic screening approaches, such as CRISPR-Cas9 screens, could identify host or microbial genes that are essential for the peptide's activity, thereby revealing critical components of its mechanism of action. Unraveling these pathways will not only clarify how this compound exerts its effects but also open doors to new therapeutic applications.
Exploration of Advanced Peptide Engineering Strategies
Key engineering approaches to be explored include:
Amino Acid Substitution: Systematically replacing specific amino acids can optimize the peptide's properties. Substituting L-amino acids with their D-isomers at strategic positions can significantly increase resistance to proteolytic degradation by host and bacterial proteases. nih.govfrontiersin.org For example, a diastereomer of Esculentin-1a(1-21) containing D-amino acids showed enhanced resistance to elastase. weizmann.ac.ilnih.gov
Terminal Modifications: N-terminal acetylation and C-terminal amidation are common modifications that can enhance the helicity and structural stability of peptides, often leading to increased antimicrobial activity. nih.gov
Hybrid Peptide Design: Creating hybrid peptides by combining the active domains of this compound with sequences from other potent AMPs, such as melittin (B549807), could result in novel molecules with synergistic or broadened activity spectra. researchgate.netpensoft.net
Stapled Peptides: Introducing hydrocarbon staples can lock the peptide into a rigid α-helical conformation. nih.gov This can enhance target engagement and proteolytic resistance. nih.gov
Conjugation and Nanoparticle Formulation: Conjugating the peptide to nanoparticles, such as gold or polymeric nanoparticles like PLGA, can improve its stability and delivery. nih.govfrontiersin.orgaimspress.comnih.gov Encapsulation can protect the peptide from degradation and facilitate targeted delivery to infection sites. nih.gov
These engineered analogs would require thorough characterization to assess their structure-activity relationships, ensuring that enhanced stability does not compromise biological function.
| Engineering Strategy | Potential Advantage | Example from Related Peptides |
| D-Amino Acid Substitution | Increased proteolytic stability | Diastereomer of Esc(1-21) showed higher resistance to elastase. weizmann.ac.ilnih.gov |
| Terminal Modifications | Enhanced structural stability and activity | C-terminal amidation of esculentin-2 analogs increased antimicrobial activity. nih.gov |
| Hybridization | Synergistic effects, broader activity spectrum | Hybrid of Esculentin-1a and melittin (BKR1) designed. researchgate.netpensoft.net |
| Nanoparticle Conjugation | Improved stability and delivery | Esc(1-21) encapsulated in PLGA nanoparticles for lung infection models. nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of this compound's impact on biological systems, the integration of multi-omics data is essential. nih.govnih.govresearchgate.net This approach moves beyond single-endpoint assays to provide a comprehensive view of the molecular changes induced by the peptide in both microbial and host cells. rsc.org
A systems-level investigation would involve parallel analysis of:
Transcriptomics: RNA-sequencing can reveal changes in gene expression in bacteria or host cells upon treatment with this compound. This can identify stress response pathways, virulence factor regulation, and host immune responses triggered by the peptide. mdpi.com For instance, Esculentin-1 (B1576701) derived peptides were shown to induce genes related to biofilm regulation and stress response in E. coli. mdpi.com
Proteomics: Mass spectrometry-based proteomics can quantify changes in the protein landscape, providing direct insight into the functional consequences of altered gene expression. nih.gov This can help identify protein targets and downstream signaling events.
Metabolomics: Analyzing the metabolome can uncover shifts in metabolic pathways, revealing how the peptide disrupts bacterial metabolism or modulates host cell metabolic states.
By integrating these datasets, researchers can construct comprehensive network models of the peptide's mechanism of action. nih.govcmbio.io This systems biology approach can reveal emergent properties and complex interactions that would be missed by studying individual components in isolation, ultimately providing a richer, more complete picture of the peptide's function. nih.govrsc.org
Development of Advanced Analytical Platforms for Mechanistic Probing
Probing the precise mechanisms of this compound's action requires the application and development of advanced analytical platforms. These tools can provide high-resolution spatial and temporal information about the peptide's interaction with its targets.
Future research should leverage techniques such as:
High-Resolution Microscopy: Techniques like confocal microscopy, atomic force microscopy (AFM), and scanning electron microscopy (SEM) can visualize the peptide's effects on cell morphology and membrane integrity in real-time. weizmann.ac.ilmdpi.com Confocal studies have been used to determine the intracellular localization of esculentin-derived peptides. weizmann.ac.ilnih.gov
Biophysical Methods: Isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the peptide's interaction with targets like lipopolysaccharide (LPS) or specific receptors. weizmann.ac.il Nuclear Magnetic Resonance (NMR) spectroscopy can solve the three-dimensional structure of the peptide when bound to its target, revealing the specific amino acid residues involved in the interaction. weizmann.ac.il
Mass Spectrometry Imaging (MSI): This powerful technique can map the distribution of this compound and its metabolic byproducts within tissues, providing critical information on its localization and stability in a complex biological environment.
The development of novel assays, such as custom-designed fluorescent probes that report on specific mechanistic events (e.g., membrane potential changes, ion flux), will further enhance the ability to dissect the peptide's mode of action with greater precision. These advanced platforms will be instrumental in bridging the gap between molecular interactions and cellular outcomes.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Esculentin-2-ALa's antimicrobial activity in vitro?
- Methodological Answer: Use standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., established antimicrobials) and negative controls (solvent-only wells). Replicate experiments ≥3 times to ensure statistical validity. Report results with mean ± standard deviation and validate using ANOVA or t-tests for significance .
Q. How should structural characterization of this compound be conducted to confirm peptide integrity?
- Methodological Answer: Employ mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight validation and circular dichroism (CD) to analyze secondary structure (α-helix/β-sheet content). Compare results with computational predictions (e.g., PEP-FOLD3). For purity, use HPLC with a C18 column and ≥95% purity threshold .
Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships in cytotoxicity assays?
- Methodological Answer: Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values and 95% confidence intervals. Apply log-transformation for skewed distributions and use Kolmogorov-Smirnov tests for normality validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported bioactivity across different cell lines?
- Methodological Answer: Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell line origin, culture conditions). Validate findings using isogenic cell models to isolate genetic factors. Apply mixed-effects regression models to account for inter-study variability .
Q. What strategies optimize in vitro conditions for evaluating this compound's efficacy against biofilm-forming pathogens?
- Methodological Answer: Use dynamic biofilm models (e.g., Calgary Biofilm Device) under flow conditions. Quantify biofilm biomass via crystal violet staining and metabolic activity via resazurin assays. Include combinatorial treatments (e.g., with EDTA) to assess synergy and reduce peptide degradation .
Q. How can multi-omics approaches elucidate this compound's mechanism of action in host-pathogen interactions?
- Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from treated vs. untreated samples. Use pathway enrichment tools (e.g., DAVID, STRING) to identify dysregulated networks. Validate targets via CRISPR-Cas9 knockouts and surface plasmon resonance (SPR) for binding affinity measurements .
Q. What computational frameworks are suitable for predicting this compound's off-target effects in mammalian systems?
- Methodological Answer: Apply molecular docking (AutoDock Vina) to screen against human proteome databases. Use toxicity prediction platforms (e.g., ProTox-II) for heuristic risk assessment. Validate in silico findings with high-content screening (HCS) for organelle-specific toxicity .
Methodological Guidance for Data Presentation
- Reproducibility : Document experimental conditions exhaustively (e.g., buffer pH, temperature gradients) in supplementary materials. Follow Beilstein Journal guidelines for compound characterization .
- Data Integration : Use heatmaps or Sankey diagrams to visualize multi-omics correlations. Ensure raw data is deposited in public repositories (e.g., PRIDE, GEO) .
- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results. Use funnel plots to detect publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
